molecular formula C22H22N4O2 B14953754 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide

Cat. No.: B14953754
M. Wt: 374.4 g/mol
InChI Key: PBFVFLFSCQZFBY-UHFFFAOYSA-N
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Description

N-[2-(5-Methoxy-1H-Indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide is a synthetic small molecule characterized by a quinoxaline core substituted with methyl groups at positions 2 and 3, and a carboxamide linkage at position 5. The carboxamide side chain incorporates a 5-methoxyindole moiety via an ethyl spacer.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethylquinoxaline-6-carboxamide

InChI

InChI=1S/C22H22N4O2/c1-13-14(2)26-21-10-15(4-6-20(21)25-13)22(27)23-9-8-16-12-24-19-7-5-17(28-3)11-18(16)19/h4-7,10-12,24H,8-9H2,1-3H3,(H,23,27)

InChI Key

PBFVFLFSCQZFBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may interact with G-protein-coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-[2-(5-Methoxy-1H-Indol-3-yl)Ethyl]-2,3-Dimethyl-6-Quinoxalinecarboxamide and Analogues

Compound Name (CAS) Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Pharmacological Relevance
Target Compound Quinoxaline 2,3-Dimethyl; 6-carboxamide linked to 5-methoxyindole ~422.5* Hypothesized receptor binding (melatonin/serotonin)
N-(2,3-Dimethylquinoxalin-6-yl)-4-methoxybenzamide (672949-86-9) Quinoxaline 2,3-Dimethyl; 6-carboxamide linked to 4-methoxybenzene ~350.4 Potential kinase inhibition (quinoxaline derivatives often target ATP-binding pockets)
SD6 (N-[2-(5-Methoxy-1H-Indol-3-yl)ethyl]iodoacetamide) Indole-ethyl Iodoacetamide side chain (no quinoxaline) ~388.2 Intermediate in radiopharmaceutical synthesis
5-Chloro-N-[2-(5-Methoxy-1H-Indol-3-yl)ethyl]-3-methyl-2-oxo-benzoxazole-6-sulfonamide (924854-22-8) Benzoxazole Sulfonamide linked to 5-methoxyindole; chloro and methyl substituents ~466.9 Possible sulfonamide-based enzyme inhibition
5-MeO-DALT (928822-98-4) Tryptamine N,N-diallyl substitution; 5-methoxyindole ~272.4 Serotonergic psychedelic activity (5-HT2A receptor agonist)

*Estimated based on structural formula.

Functional and Pharmacological Insights

Quinoxaline vs. Benzamide/Benzoxazole Cores: The target compound’s quinoxaline core may confer distinct electronic properties compared to benzamide (672949-86-9) or benzoxazole (924854-22-8) systems. Quinoxalines are known for π-π stacking interactions in receptor binding, while benzoxazoles often enhance metabolic stability .

Indole Substituent Positioning: The 5-methoxyindole group in the target compound and SD6 is critical for mimicking endogenous ligands like melatonin. However, SD6’s iodoacetamide group suggests utility in radioligand synthesis, whereas the target’s quinoxalinecarboxamide may prioritize receptor affinity over isotopic labeling .

Comparison with Tryptamine Derivatives: 5-MeO-DALT lacks the quinoxaline-carboxamide scaffold but shares the 5-methoxyindole motif. 5-HT2A) .

Biological Activity

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide (commonly referred to as the compound ) is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the indole and quinoxaline moieties, which are known for their diverse biological activities. The molecular formula is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, and its structure can be represented as follows:

N 2 5 methoxy 1H indol 3 yl ethyl 2 3 dimethyl 6 quinoxalinecarboxamide\text{N 2 5 methoxy 1H indol 3 yl ethyl 2 3 dimethyl 6 quinoxalinecarboxamide}

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to the indole structure. For instance, derivatives of 5-methoxyindole have shown significant activity against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Efficacy

A related compound, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, demonstrated an MIC of 0.98 μg/mL against MRSA, indicating strong antibacterial potential. Other derivatives exhibited varying degrees of activity against different strains of bacteria, as summarized in Table 1 below.

CompoundMIC (μg/mL)Target Organism
2-(5-Iodo-1H-indol-3-yl)quinazolin0.98MRSA
Indolylquinazolinone 3k 3.90S. aureus ATCC 25923
Indolylquinazolinone 3k <1MRSA ATCC 43300
Indolylquinazolinone 3d 7.80Candida albicans

These findings suggest that the structural features of indole derivatives contribute significantly to their antibacterial efficacy.

Antifungal Activity

The compound's antifungal properties have also been explored. In vitro studies indicate that certain derivatives exhibit moderate antifungal activity against Candida albicans. For instance, compounds 3k and 3ai showed MIC values of 7.80 μg/mL and 62.50 μg/mL respectively against this pathogen.

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays targeting different cancer cell lines.

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxic effects on cancer cell lines, several derivatives displayed significant antiproliferative activity:

CompoundCell LineIC50 (μM)
3c A549 (lung cancer)15
3k HeLa (cervical cancer)12
3g MCF7 (breast cancer)10

These results indicate that the compound may selectively inhibit the growth of rapidly dividing cancer cells while exhibiting less toxicity towards normal cells.

Molecular Mechanisms

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within pathogens and cancer cells. Molecular docking studies suggest that it may bind effectively to proteins involved in bacterial resistance mechanisms and cancer cell proliferation pathways.

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